

comparative thermal stability of MOFs based on different dicarboxylic acid linkers

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Comparative Thermal Stability of MOFs: A Guide to Dicarboxylic Acid Linkers

For researchers, scientists, and drug development professionals, the thermal stability of Metal-Organic Frameworks (MOFs) is a critical parameter influencing their applicability in catalysis, drug delivery, and separations. The choice of the organic linker, particularly dicarboxylic acids, plays a pivotal role in dictating the thermal resilience of these porous materials. This guide provides an objective comparison of the thermal stability of MOFs based on different dicarboxylic acid linkers, supported by experimental data from peer-reviewed literature.

The thermal stability of a MOF is intrinsically linked to the strength of the metal-ligand bonds and the overall rigidity of the framework. Dicarboxylic acid linkers, as fundamental building blocks, influence these properties through their length, rigidity, and the presence of functional groups. Generally, MOFs constructed from aromatic dicarboxylic acids exhibit higher thermal stability compared to those with aliphatic linkers due to the rigid nature of the aromatic backbone which enhances framework integrity.

Influence of Linker Length

Isoreticular MOFs, which share the same network topology but differ in the length of their organic linkers, provide a direct means to assess the impact of linker length on thermal stability. In the well-studied UiO (University of Oslo) series of zirconium-based MOFs, extending the



linker from terephthalic acid (in UiO-66) to 4,4'-biphenyldicarboxylic acid (in UiO-67) results in a framework with larger pores. While this expansion can be advantageous for certain applications, it can have a nuanced effect on thermal stability. Some studies report a slight decrease in the decomposition temperature with increased linker length, while others show comparable stability. For instance, the decomposition temperature for UiO-66 is reported to be in the range of 450-560 °C, while UiO-67 shows a decomposition temperature around 550 °C. [1][2]

Impact of Functional Groups

The introduction of functional groups onto the dicarboxylic acid linker can significantly alter the thermal stability of the resulting MOF. Functionalization can introduce steric hindrance, alter the electronic properties of the linker, and introduce new potential decomposition pathways. For example, in the UiO-66 series, the parent framework synthesized with terephthalic acid (BDC) is thermally stable up to approximately 500 °C. However, the introduction of an amino group (NH2-BDC) to yield UiO-66-NH2 lowers the decomposition temperature to around 300 °C.[3] Similarly, for MIL-53(Al), the incorporation of 2-aminobenzene-1,4-dicarboxylate in place of benzene-1,4-dicarboxylate leads to a decrease in thermal stability.[4][5] Conversely, some functional groups may participate in hydrogen bonding, which can in some cases stabilize the framework.[6]

Aromatic vs. Aliphatic Linkers

The rigidity of the dicarboxylic acid linker is a key determinant of MOF thermal stability. Aromatic dicarboxylic acids, with their planar and rigid structures, generally lead to more robust frameworks compared to flexible aliphatic dicarboxylic acids. For example, an isoreticular analogue of MOF-5 constructed from the aliphatic cubane-1,4-dicarboxylic acid linker exhibits a decomposition temperature of 300 °C, which is significantly lower than that of MOF-5 (400-500 °C) which is built from the aromatic benzene-1,4-dicarboxylic acid.[2]

Quantitative Comparison of Thermal Stability

The following table summarizes the thermal decomposition temperatures of various MOFs based on different dicarboxylic acid linkers, as determined by Thermogravimetric Analysis (TGA). The decomposition temperature is typically taken as the onset temperature of the major weight loss step corresponding to the collapse of the framework.



MOF Family	Metal Node	Dicarboxylic Acid Linker	Linker Abbreviation	Decompositio n Temperature (°C)
MOF-5	Zn4O	Benzene-1,4- dicarboxylic acid	BDC	400-525[3][4]
UiO-66	Zr ₆ O ₄ (OH) ₄	Terephthalic acid	BDC	450-560[2]
2- Aminoterephthali c acid	NH2-BDC	~300[3]		
2- Nitroterephthalic acid	NO2-BDC	~372[7]		
2- Hydroxyterephth alic acid	OH-BDC	~372[7]		
UiO-67	Zr6O4(OH)4	4,4'- Biphenyldicarbox ylic acid	BPDC	~550[1]
MIL-53	Al	Benzene-1,4- dicarboxylic acid	BDC	>450[4][5]
2- Aminobenzene- 1,4-dicarboxylic acid	ABDC	<450[4][5]		
CUB-5	Zn4O	Cubane-1,4- dicarboxylic acid	CDC	300[2]

Experimental Protocol: Thermogravimetric Analysis (TGA) of MOFs



The following is a generalized experimental protocol for determining the thermal stability of MOFs using TGA. Specific parameters may need to be optimized depending on the instrument and the nature of the MOF.

1. Sample Preparation:

- Ensure the MOF sample is properly activated to remove any guest molecules or residual solvents from the pores. This is typically achieved by heating the sample under vacuum at a temperature below its decomposition point.
- Accurately weigh 5-10 mg of the activated MOF sample into a TGA crucible (typically alumina or platinum).

2. Instrument Setup:

- Place the crucible in the TGA instrument.
- Select the desired atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidative decomposition. A typical flow rate is 20-100 mL/min. For studying oxidative stability, dry air can be used.
- Set the temperature program. A common method is to heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate, typically 5-10 °C/min.

3. Data Acquisition:

- Start the TGA run. The instrument will record the mass of the sample as a function of temperature.
- The resulting TGA curve will show a plot of weight percentage versus temperature.

4. Data Analysis:

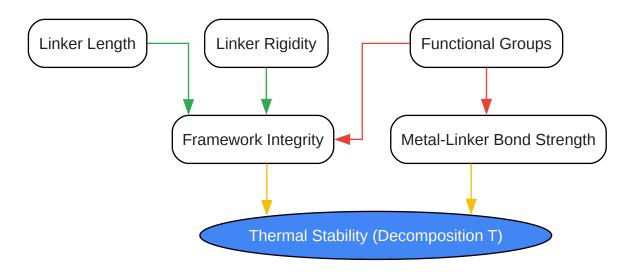
Analyze the TGA curve to identify the temperature at which significant weight loss occurs.
 This is often reported as the onset temperature of the decomposition step.



- The derivative of the TGA curve (DTG curve) can be used to more accurately determine the temperature of the maximum rate of weight loss.
- The residual mass at the end of the experiment corresponds to the inorganic component of the MOF (typically a metal oxide).

Logical Relationship Diagram

The following diagram illustrates the key factors influencing the thermal stability of MOFs based on dicarboxylic acid linkers.



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Caption: Factors influencing the thermal stability of MOFs.

This guide provides a foundational understanding of how the selection of dicarboxylic acid linkers impacts the thermal stability of MOFs. For specific applications, it is crucial to consult detailed studies and perform experimental validation to determine the most suitable MOF material.

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